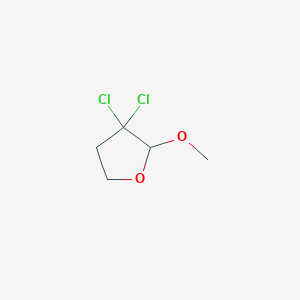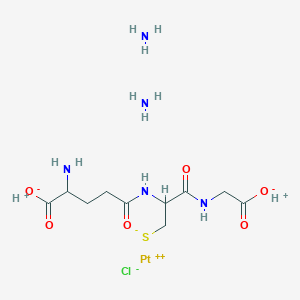
2-Amino-2-(3,4-dichlorophenyl)acetic acid
Overview
Description
2-Amino-2-(3,4-dichlorophenyl)acetic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, which share a similar structure and may have comparable properties and reactivity. These compounds have been studied for their potential anti-inflammatory and immunosuppressive activities .
Synthesis Analysis
The synthesis of related compounds involves the creation of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. These derivatives have been synthesized and their chemical structures confirmed through elemental analysis and IR spectra . Additionally, the synthesis of N-aralkylidene and N-aralkyl derivatives of amides and hydrazides of the parent compound has been achieved through different methods depending on the substituents in the carboxyl group . Another related synthesis method includes the microwave-assisted, solvent-free condensation of 2-aminothiophenol with aromatic aldehydes to produce 2-arylbenzothiazoles .
Molecular Structure Analysis
The molecular structure of the related compounds has been determined using spectral analysis and, in some cases, by degradation and identification of decomposition products . For instance, the crystal and molecular structure of a derivative of (diphenylmethylene-amino) acetic acid was characterized by X-ray structure determination, revealing a non-planar 2-aza-1,3-butadiene fragment .
Chemical Reactions Analysis
The chemical reactions of the related compounds include addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives, which have revealed new and unexpected details about the chemical properties of these compounds . Furthermore, reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate have been studied, leading to the formation of ketene dithioacetals and ketene-S,N- and N,N-acetals .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Amino-2-(3,4-dichlorophenyl)acetic acid are not directly discussed in the provided papers, the studies on related compounds suggest that these derivatives have significant anti-inflammatory and immunosuppressive properties . The pharmacological investigation of these compounds has confirmed some of these activities, which could be attributed to their chemical structure and the presence of specific functional groups.
Scientific Research Applications
Synthesis and Biological Studies of Organotin Derivatives : Organotin compounds of 2-Amino-2-(3,4-dichlorophenyl)acetic acid have been synthesized and characterized using various spectroscopic techniques. These compounds were studied for their antibacterial and antifungal activities, highlighting their potential in biological applications (Bhatti, Ali, Masood, Mazhar, & Qureshi, 2000).
Antimicrobial Activities of Quinazolin-4(3H)ones Derivatives : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were prepared from 2-Amino-2-(3,4-dichlorophenyl)acetic acid. These compounds showed promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Patel & Shaikh, 2011).
Enhancing ATRA-induced Cell Differentiation : 2-Amino-2-(3,4-dichlorophenyl)acetic acid derivatives have been shown to enhance all-trans retinoic acid (ATRA)-induced differentiation in HL-60 cells. This suggests its potential use in the development of new therapeutic agents for certain types of leukemia (Chen et al., 2009).
Conformational Analysis of Phenoxyacetic Acid Derivatives : Research on the conformation of phenoxyacetic acid derivatives, including 2-Amino-2-(3,4-dichlorophenyl)acetic acid, has been conducted using single-crystal X-ray diffraction techniques. This study is significant for understanding the structural aspects of these compounds (Lynch et al., 2003).
Biodegradability in Agricultural Soils : Research has shown that 2-Amino-2-(3,4-dichlorophenyl)acetic acid is readily biodegradable in agricultural soils. This indicates its environmental compatibility, particularly in contexts where it might be used as a pesticide or herbicide (Al-Rajab, Sabourin, Lapen, & Topp, 2010).
Synthesis of Antimicrobial Agents : The compound has been used in the synthesis of various antimicrobial agents, demonstrating its versatility in medicinal chemistry (Sah, Bidawat, Seth, & Gharu, 2014).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(3,4-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRIRGQUPAYPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586438 | |
| Record name | Amino(3,4-dichlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3,4-dichlorophenyl)acetic acid | |
CAS RN |
128349-50-8 | |
| Record name | Amino(3,4-dichlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)












